molecular formula C20H20ClN3O3 B2569336 1-(3-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 473445-43-1

1-(3-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2569336
CAS No.: 473445-43-1
M. Wt: 385.85
InChI Key: MVEZEOUOYHGOHS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,5-dione family, characterized by a five-membered diketone ring. The structure features a 3-chlorophenyl group at position 1 and a morpholin-4-yl-substituted anilino moiety at position 3 (Fig. 1). The 3-chlorophenyl group may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-14-2-1-3-17(12-14)24-19(25)13-18(20(24)26)22-15-4-6-16(7-5-15)23-8-10-27-11-9-23/h1-7,12,18,22H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEZEOUOYHGOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chlorophenyl Group: This step may involve a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Morpholin-4-yl Phenyl Group: This can be done through an amination reaction, where the morpholine ring is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Substituent Position: 3-Chlorophenyl vs. 2-Chlorophenyl

describes 1-(2-chlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione , differing in the chlorine position (ortho vs. meta). The meta-substituted chlorine in the target compound likely reduces steric hindrance compared to the ortho-substituted analog, allowing better alignment with target binding pockets. Additionally, the electron-withdrawing chlorine at the meta position may modulate the aromatic ring’s electron density, affecting interactions with enzymes or receptors .

Amino Group Variations: Morpholin-4-yl vs. Dimethylamino

A close analog, 1-(3-chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione (), replaces the morpholine with a dimethylamino group. Dimethylamino groups, being more lipophilic, might enhance membrane permeability but reduce water solubility .

Aryloxy and Indol-3-yl Derivatives

highlights 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione, which exhibits GABA-transaminase inhibition (IC₅₀ = 100.5 µM). The acetyl and bromo groups introduce bulk and electron-withdrawing effects, which may reduce activity compared to the target compound’s morpholinyl group. Similarly, indole-containing derivatives (), such as 1-{3-[4-(5-methoxyindol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxyindol-3-yl)pyrrolidine-2,5-dione, demonstrate high yields (93.8%) and distinct melting points (100–109°C). The indole moieties likely enhance π-π stacking interactions, but their complexity may limit synthetic accessibility compared to the simpler morpholinyl-anilino group .

Sulfonylpiperazine and Methanone-Linked Derivatives

The compound 1-(5-chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione () incorporates a sulfonylpiperazine group, a strong electron-withdrawing substituent. This could increase metabolic stability but reduce solubility compared to morpholine. describes a morpholin-4-yl-methanone derivative, where the morpholine is connected via a carbonyl group. This structural difference may alter conformational flexibility and binding kinetics relative to the target compound’s direct amino linkage .

Research Implications and Gaps

  • Activity Data : While analogs like the 4-bromophenyloxy derivative show measurable IC₅₀ values, the target compound’s specific biological activity remains uncharacterized in the provided evidence. Further assays are needed to compare potency.
  • Synthetic Feasibility : The indole derivatives () require multi-step syntheses, whereas the target compound’s simpler structure may offer scalability advantages.
  • Solubility and Pharmacokinetics : The morpholinyl group’s role in improving solubility warrants experimental validation via logP measurements or dissolution studies.

Biological Activity

1-(3-Chlorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione, a compound with a complex molecular structure, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with functional groups that suggest potential interactions with biological targets. Its molecular formula is C20H21ClN2O2C_{20}H_{21}ClN_2O_2 and it has a molecular weight of approximately 397.89 g/mol.

Biological Activities

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit diverse biological activities, including:

  • Anticancer Activity : Some studies have shown that compounds similar to this compound possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Anticonvulsant Effects : Certain derivatives have demonstrated anticonvulsant activity, suggesting a potential role in treating epilepsy.
  • Neuroprotective Properties : The presence of morpholine groups may enhance neuroprotective effects, making this compound a candidate for neurological disorder treatments.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrrolidine Core : Starting from suitable precursors, the pyrrolidine ring is constructed through cyclization reactions.
  • Introduction of Functional Groups : The chlorophenyl and morpholin groups are introduced via nucleophilic substitution or coupling reactions.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(2-Chloro-phenyl)-3-(4-fluoro-phenylamino)-pyrrolidine-2,5-dioneC20H18ClF2N3OContains fluorine substituentAnticancer properties
3-(Morpholin-4-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dioneC18H18N2O3Naphthalene ring structureAnticonvulsant activity
1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dioneC21H20F3N3OTrifluoromethyl groupPotential neuroprotective effects

Uniqueness : The combination of chlorophenyl and morpholin groups in this compound may enhance its binding affinity to specific biological targets compared to other derivatives lacking these functional groups.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound.
  • Neuroprotective Studies : Research involving animal models has indicated that the compound may reduce neuroinflammation and protect against neuronal death in models of neurodegenerative diseases.

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